molecular formula C23H20O B11685136 3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene

3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene

Cat. No.: B11685136
M. Wt: 312.4 g/mol
InChI Key: JOUAKHKTHLRUHN-UHFFFAOYSA-N
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Description

3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often found in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a chromene core substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-phenyl-4H-chromene
  • 2-phenyl-4H-chromene
  • 4-(2-methylphenyl)-4H-chromene

Uniqueness

3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .

Properties

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-4-(2-methylphenyl)-2-phenyl-4H-chromene

InChI

InChI=1S/C23H20O/c1-16-10-6-7-13-19(16)22-17(2)23(18-11-4-3-5-12-18)24-21-15-9-8-14-20(21)22/h3-15,22H,1-2H3

InChI Key

JOUAKHKTHLRUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)C

Origin of Product

United States

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